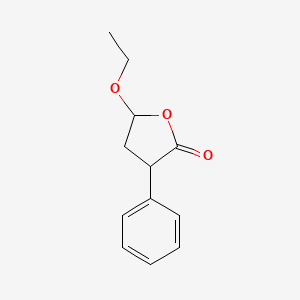
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- is a type of furanone, a class of organic compounds that are characterized by the presence of a five-member ring with one oxygen atom. This type of furanone, in particular, is an aromatic compound that has a phenyl group attached to the five-member ring. It is a colorless solid at room temperature and is insoluble in water. 2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- has a variety of applications in the scientific and medical fields due to its unique chemical structure and properties.
科学的研究の応用
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- has a variety of applications in the scientific and medical fields. It has been used as a reagent in the synthesis of various compounds, including drugs and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers. In addition, it has been used as a starting material in the synthesis of other furanones and other aromatic compounds.
作用機序
The mechanism of action of 2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- is not fully understood. However, it is believed that the compound acts as an electron donor, allowing for the formation of new bonds between molecules. This is due to the presence of the phenyl group, which is an electron-rich group. This allows for the formation of new bonds between molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antioxidant and anti-inflammatory activities. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-cancer and anti-viral activities.
実験室実験の利点と制限
The use of 2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, making it an ideal starting material for a wide range of experiments. Additionally, its unique chemical structure makes it suitable for a variety of applications, including the synthesis of drugs and pharmaceuticals. However, one of the main limitations of using this compound is that it is insoluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential applications of 2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- are vast, and there are a number of future directions that can be explored. One potential area of research is the use of the compound as a starting material in the synthesis of other aromatic compounds. Additionally, further research can be conducted on the biochemical and physiological effects of the compound, with a focus on its potential therapeutic applications. Additionally, research can be conducted on the use of the compound as a catalyst in the synthesis of polymers. Finally, further research can be conducted on the mechanism of action of the compound and its potential applications in drug and pharmaceutical synthesis.
合成法
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- can be synthesized from a variety of starting materials. One method of synthesis involves the use of ethyl acetoacetate, which is reacted with phenylmagnesium bromide in the presence of a base. The reaction is then heated and stirred until the desired product is formed. Another method of synthesis involves the use of ethyl acetate, which is reacted with sodium ethoxide in the presence of a base. The reaction is then heated and stirred until the desired product is formed.
特性
IUPAC Name |
5-ethoxy-3-phenyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-11-8-10(12(13)15-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNOCPOSLHHZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C(=O)O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


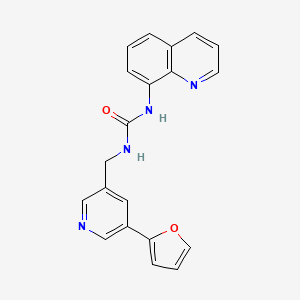
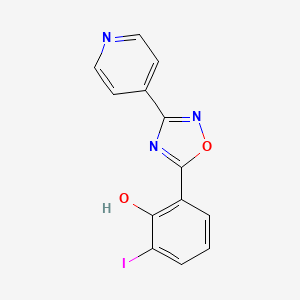
![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2782600.png)

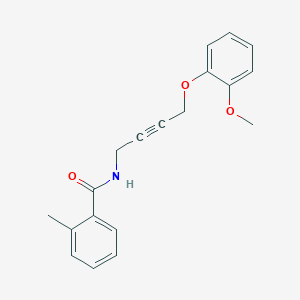
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2782607.png)
![Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2782609.png)
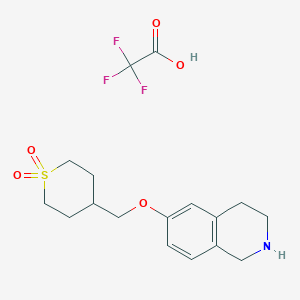




![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)